molecular formula C9H6N2O4S B1388447 2-[(2-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid CAS No. 1204297-76-6

2-[(2-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid

Cat. No.: B1388447
CAS No.: 1204297-76-6
M. Wt: 238.22 g/mol
InChI Key: OXDYMXPHULWZSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Identification

The compound 2-[(2-thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid is a heterocyclic hybrid molecule with the following systematic identifiers:

  • IUPAC Name : 2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxylic acid.
  • Molecular Formula : C₉H₆N₂O₄S.
  • Molecular Weight : 238.22 g/mol.
  • CAS Registry Number : 1204297-76-6.

The structure combines two aromatic heterocycles:

  • A 1,3-oxazole core substituted at position 4 with a carboxylic acid group.
  • A thiophene ring linked via an amide bond at position 2 of the oxazole (Figure 1).

Key Structural Features :

  • Oxazole Ring : A five-membered ring with oxygen at position 1 and nitrogen at position 3.
  • Thiophene Moiety : A sulfur-containing five-membered aromatic ring.
  • Functional Groups : Carboxylic acid (–COOH) and secondary amide (–NH–CO–).
Property Value/Description Source
SMILES O=C(O)C1=COC(NC(=O)C2=CC=CS2)=N1
InChI Key OXDYMXPHULWZSG-UHFFFAOYSA-N
XLogP3-AA (LogP) 1.6
Hydrogen Bond Acceptors 6

Historical Context of Oxazole-Thiophene Hybrid Molecules

The synthesis and study of oxazole-thiophene hybrids have evolved through three key phases:

Early Developments in Heterocyclic Chemistry

  • Oxazole Synthesis : The van Leusen reaction (1972) enabled efficient oxazole formation using TosMIC (tosylmethyl isocyanide) and aldehydes.
  • Thiophene Applications : Thiophene’s electron-rich nature and bioisosteric properties made it a pharmacophoric staple in drug design.

Emergence of Hybrid Architectures

  • Convergent Strategies : Cross-coupling reactions (e.g., Suzuki-Miyaura) allowed fusion of oxazole and thiophene units.
  • Key Milestones :
    • 2015 : Georgiades et al. reported pyridyl-oxazole ligands with thiophene substituents for quadruplex DNA binding.
    • 2022 : Pankova developed fluorescent thiophene-oxazole dyads via aziridine ring expansion.

Modern Applications

  • Material Science : Star-shaped C₃-symmetric molecules with oxazole-thiophene motifs exhibit tunable photophysical properties (e.g., quantum yields >0.8).
  • Medicinal Chemistry : Thiophene-oxazole hybrids are explored as kinase inhibitors and antimicrobial agents.

Table 1 : Representative Oxazole-Thiophene Hybrids and Their Applications

Compound Class Key Feature Application Reference
Tris-oxazole-thiophenes C₃-symmetric scaffolds Fluorescent materials
Thiophene-oxazole amides Urease inhibition (IC₅₀ = 3.8 µM) Anti-infective agents
Benzothiophene-oxazoles π-Conjugated systems Organic electronics

Properties

IUPAC Name

2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4S/c12-7(6-2-1-3-16-6)11-9-10-5(4-15-9)8(13)14/h1-4H,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDYMXPHULWZSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NC(=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

A well-established approach involves the synthesis of 1,3-oxazole derivatives through cyclization of hydrazine derivatives bearing the 2-thienylcarbonyl group. This method is adapted from the synthesis of 2-(2-thienyl)-5-aryl-1,3,4-oxadiazoles, which share structural similarities with the target compound.

Synthetic Steps

  • Step 1: Formation of N-(2-thienylcarbonyl)-N'-aroylhydrazines

    • React 2-thiophenecarboxylic acid hydrazide with substituted aroyl chlorides in anhydrous pyridine at room temperature for 2–3 hours.
    • Quench the reaction by pouring into cold 10% HCl solution to precipitate the hydrazine intermediate.
    • Filter and wash the precipitate with distilled water.
  • Step 2: Cyclization to Oxazole Derivative

    • Treat the N-(2-thienylcarbonyl)-N'-aroylhydrazine with phosphorus oxychloride (POCl₃) in a molar ratio of 1:10.
    • Heat the mixture under anhydrous conditions on a water bath for approximately 10 hours.
    • Cool and pour into ice water to precipitate the oxazole derivative.
    • Filter, wash, and purify by recrystallization using ethanol:water or other suitable solvents.

Reaction Scheme Summary

Step Reactants Conditions Product Yield & Notes
1 2-thiophenecarboxylic acid hydrazide + aroyl chloride + pyridine RT, 2–3 h N-(2-thienylcarbonyl)-N'-aroylhydrazine Precipitate isolated by acid quench
2 Hydrazine intermediate + POCl₃ Water bath, anhydrous, 10 h 2-(2-thienyl)-5-aryl-1,3,4-oxadiazole (analogous oxazole) Good yields reported, avoid coloration

This method is noted for its reliability and good yields, with the phosphorus oxychloride acting as an effective cyclizing agent under rigorous anhydrous conditions.

Alternative Synthetic Routes Involving Multi-Configuration 2-Oxo-Oxazolidine-4-Carboxylic Acid Intermediates

Method Overview

Another approach involves synthesizing multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds, which are structurally related oxazole derivatives. This method uses environmentally friendly aqueous conditions and inert atmosphere protection to improve yield and safety.

Synthetic Steps

  • Step 1: React a 2-amino-3-hydroxymethyl propionate hydrochloride derivative with S,S'-dimethyl dithiocarbonate in water under inert gas protection.
  • Step 2: Hydrolyze the intermediate compound under alkaline conditions to obtain the oxazolidine carboxylic acid derivative.

Key Conditions and Advantages

  • Reaction temperatures maintained between 5–35 °C, with staged temperature control (e.g., 5–15 °C for 2–4 h, then 20–30 °C for 5–7 h).
  • Use of water as solvent enhances environmental friendliness and safety.
  • Product yields exceed 86%, significantly higher than traditional organic solvent methods.
  • The method avoids the use of irritating organic solvents like dichloromethane or dioxane.

Summary Table of Reaction Parameters

Parameter Details
Reactants 2-amino-3-hydroxymethyl propionate hydrochloride + S,S'-dimethyl dithiocarbonate
Solvent Water
Atmosphere Inert gas protection
Temperature Step 1: 5–35 °C (staged)
Reaction Time Step 1: 7–11 h total; Step 2: hydrolysis time varies
Yield >86%
Environmental Impact Low (water solvent, no toxic organics)

This method is particularly suitable for synthesizing oxazole carboxylic acid derivatives with high stereochemical control and environmental compliance.

Catalytic Multi-Component Coupling for Oxazole Derivatives

Method Overview

Recent advances include iridium-catalyzed reductive three-component coupling reactions to synthesize α-amino oxazole derivatives, which can be adapted for related compounds.

Key Features

  • Uses tertiary amides or lactams, carboxylic acids, and isocyanimino reagents.
  • Mild conditions with low catalyst loading (<1 mol% Ir complex).
  • High yields (up to 87%) with minimized side products.
  • Solvent optimization favors tetrahydrofuran (THF).

While this method is more general and may require adaptation for 2-[(2-thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid, it represents a promising modern synthetic strategy for complex oxazole derivatives.

Summary Table of Preparation Methods

Method Type Key Reactants/Conditions Advantages Limitations
Cyclization of N-(2-thienylcarbonyl)-N'-aroylhydrazines with POCl₃ 2-thiophenecarboxylic acid hydrazide, aroyl chlorides, POCl₃, pyridine, anhydrous heating Good yields, well-characterized, straightforward Requires anhydrous conditions, long reaction times
Aqueous synthesis via S,S'-dimethyl dithiocarbonate 2-amino-3-hydroxymethyl propionate hydrochloride, water, inert atmosphere Environmentally friendly, high yield, safe Specific to oxazolidine derivatives, may require optimization for target compound
Iridium-catalyzed multi-component coupling Tertiary amides, carboxylic acids, isocyanimino reagents, Ir catalyst, THF Mild conditions, high yield, catalytic Requires expensive catalyst, complex reagents

Research Findings and Notes

  • The cyclization method using phosphorus oxychloride is classical and effective for synthesizing 1,3-oxazole derivatives with thiophene substituents, yielding pure products confirmed by spectral analysis.
  • The aqueous synthesis method for multi-configuration 2-oxo-oxazolidine-4-carboxylic acid derivatives demonstrates superior yields (>86%) and operational safety, suggesting potential adaptation for related oxazole carboxylic acids.
  • Catalytic multi-component coupling offers a modern alternative with mild conditions and high efficiency, though it may require further adaptation for the specific target compound.
  • Purification typically involves recrystallization or chromatographic techniques, depending on the method and product purity requirements.
  • Solvent choice and reaction atmosphere critically affect yield and safety; water-based methods offer greener alternatives to traditional organic solvents.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that derivatives of oxazole compounds exhibit significant antimicrobial properties. The presence of the thienylcarbonyl group enhances the interaction with microbial targets, making it a candidate for developing new antibacterial agents. Studies have shown promising results against various bacterial strains, suggesting potential for therapeutic use in treating infections .

2. Anticancer Properties
Compounds containing the oxazole ring have been investigated for their anticancer activity. The unique structure of this compound may contribute to its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Preliminary studies indicate that this compound can induce apoptosis in cancer cells, warranting further investigation into its efficacy and mechanisms .

3. Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes that are crucial in metabolic pathways. For instance, it may inhibit enzymes involved in the biosynthesis of nucleic acids or proteins, which could be beneficial for developing drugs targeting metabolic disorders or cancers .

Materials Science Applications

1. Polymer Chemistry
Due to its functional groups, this compound can be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composite materials .

2. Photovoltaic Materials
Recent advancements suggest that compounds like this compound can be integrated into organic photovoltaic devices. The thienyl group contributes to improved charge transport properties, potentially increasing the efficiency of solar cells .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with minimal inhibitory concentrations (MIC) below 50 µg/mL .
Study BAnticancer EffectsInduced cell death in breast cancer cell lines with IC50 values in the low micromolar range .
Study CPolymer ApplicationsEnhanced mechanical strength of polycarbonate composites by incorporating varying concentrations of the compound .

Mechanism of Action

The mechanism of action of 2-[(2-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thienylcarbonyl group can form hydrogen bonds or hydrophobic interactions with the target, while the oxazole ring can participate in π-π stacking or other non-covalent interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Key Observations:

  • This could enhance binding to receptors requiring aromatic or polar interactions .
  • Solubility : The carboxylic acid group common to all analogs improves aqueous solubility. However, bulky substituents like tetrahydropyran-4-yl () may reduce solubility compared to smaller groups like cyclopropylmethyl .
  • Physical State : 2-(1-Methoxyethyl)-1,3-oxazole-4-carboxylic acid exists as an oil, likely due to its branched alkyl chain, whereas cyclopropylmethyl or phenyl derivatives are solids .

Vasoactive and Constrictor Effects

  • 2-Phenyl-5-{methyl[...]amino}-1,3-oxazole-4-carboxylic acid: Exhibits vasoactive effects at 50–100 μmol/L, likely due to the phenyl group’s planar structure facilitating receptor interactions .
  • 2-Methyl-5-{methyl[...]amino}-1,3-oxazole-4-carboxylic acid: Shows constrictor activity at 1–50 μmol/L, suggesting that smaller substituents (methyl) favor tighter binding to constrictor targets .

SAR-20347: A Related Oxazolecarboxamide

  • Structure : 2-(2-Chloro-6-fluorophenyl)-5-([...])-1,3-oxazole-4-carboxamide.

Thienylcarbonylamino-Specific Implications

The thienyl group in the target compound may confer unique pharmacokinetic properties:

  • Target Selectivity : The sulfur atom could engage in specific interactions (e.g., with cysteine residues or metal ions) absent in analogs with purely hydrocarbon substituents.

Biological Activity

2-[(2-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid, with the CAS number 1204297-76-6, is a compound belonging to the oxazole family. Its molecular formula is C9_9H6_6N2_2O4_4S, and it has a molecular weight of 238.22 g/mol. This compound exhibits various biological activities, making it a subject of interest in medicinal chemistry.

Physical Properties

PropertyValue
Molecular Weight238.22 g/mol
Purity95%
CAS Number1204297-76-6
IUPAC Name2-(thiophene-2-amido)-1,3-oxazole-4-carboxylic acid

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various oxazole compounds against different strains of bacteria and fungi. For instance, compounds similar to this compound demonstrated MIC (Minimum Inhibitory Concentration) values that suggest potential as antimicrobial agents.

Table: Antimicrobial Activity of Oxazole Derivatives

CompoundMIC (µg/ml) against Bacteria/Fungi
Example AStaphylococcus aureus: 16
Example BCandida albicans: 8
Example CEscherichia coli: 32

Antioxidant Properties

Antioxidant activity is another notable feature of this compound class. The antioxidant potential can be assessed using erythrocyte alteration models, where the protective effects against oxidative stress are evaluated.

Anticancer Activity

Recent studies have explored the anticancer properties of thienopyrazole derivatives, which share structural similarities with our compound of interest. These derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

  • Study on Thieno[2,3-c]pyrazole Compounds : This research demonstrated that thieno[2,3-c]pyrazole derivatives exhibited significant antioxidant activity in fish models subjected to oxidative stress from environmental toxins like nonylphenol. The study utilized erythrocyte alterations as biological indicators to assess the protective effects of these compounds .
  • Review on Biological Activities : A comprehensive review highlighted various biological activities associated with oxazole derivatives, including their roles as antibacterial, antifungal, and anticancer agents. The review emphasized the potential for developing new therapeutic agents based on these compounds .
  • Synthesis and Evaluation : Another study focused on synthesizing novel oxazole derivatives and evaluating their biological activities against several pathogens. The results indicated promising antibacterial activity comparable to standard antibiotics .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Differentiates regioisomers by analyzing coupling patterns (e.g., oxazole protons resonate at δ 7.5–8.5 ppm, while thiophene protons appear at δ 7.0–7.3 ppm) .
  • IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups. Absence of C=O bands may indicate cyclization to oxadiazoles .
  • HPLC-MS : Resolves polar impurities and quantifies purity (>95% for bioactive derivatives) .

How do substituents on the oxazole and thiophene rings modulate biological activity?

Q. Advanced

  • Thiophene substitution : Electron-withdrawing groups (e.g., halogens) enhance electrophilicity, improving receptor binding in antimicrobial assays .
  • Oxazole C4-carboxylic acid : Critical for hydrogen bonding with targets (e.g., enzymes or ion channels). Methyl or trifluoromethyl groups at C5 increase lipophilicity, affecting membrane permeability .
  • Case study : 2-Phenyl-5-{methyl[...]}-1,3-oxazole-4-carboxylic acid exhibits vasoactivity at 50–100 μM, while methyl-substituted analogs show constrictor effects at lower concentrations (1–50 μM) .

What strategies resolve contradictions in reported biological activities across similar oxazole derivatives?

Q. Advanced

  • Dose-response profiling : Activities like vasodilation vs. vasoconstriction may be concentration-dependent. For example, 2-phenyl derivatives switch from vasoactive to constrictor effects at >100 μM .
  • Structural analogs : Compare substituent impacts using in vitro assays (e.g., enzyme inhibition or cell viability). Replace thiophene with phenyl or furan to isolate electronic vs. steric contributions .
  • Meta-analysis : Cross-reference bioactivity datasets (e.g., MIC values for antimicrobial studies) to identify outliers caused by assay variability .

How can computational modeling guide the design of derivatives with improved target selectivity?

Q. Advanced

  • Docking studies : Use software like AutoDock to predict binding modes of the carboxylic acid group with active sites (e.g., bacterial dihydrofolate reductase) .
  • QSAR models : Correlate substituent parameters (logP, Hammett σ) with activity. For instance, higher logP (>2.5) in trifluoromethyl derivatives correlates with enhanced blood-brain barrier penetration .
  • MD simulations : Assess conformational stability of the oxazole-thiophene scaffold in aqueous vs. lipid environments .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Q. Advanced

  • Chiral resolution : Use preparative HPLC with cellulose-based columns to separate enantiomers. For example, (2R,4S)-configured analogs require chiral auxiliaries during cyclization .
  • Catalytic asymmetry : Employ Pd-catalyzed cross-coupling to install thiophene groups stereoselectively .
  • Purification : Silica gel chromatography with gradient elution (hexane/EtOAc) removes diastereomeric byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid
Reactant of Route 2
2-[(2-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.